molecular formula C20H25NO6 B12159116 N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

Cat. No.: B12159116
M. Wt: 375.4 g/mol
InChI Key: JMXPRJWOPQRDJO-UHFFFAOYSA-N
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Description

N-[(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound featuring a coumarin core substituted with methoxy and methyl groups at positions 5, 4, and 5. The 3-position of the coumarin is acetylated and conjugated to norleucine, a non-proteinogenic amino acid analog. This structure combines the photophysical properties of coumarins with the metabolic stability conferred by norleucine, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-5-6-7-14(19(23)24)21-17(22)10-13-12(3)18-15(26-4)8-11(2)9-16(18)27-20(13)25/h8-9,14H,5-7,10H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

JMXPRJWOPQRDJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues of Coumarin Derivatives

The coumarin scaffold is widely modified for diverse applications. Key structural analogs include:

Compound Name Substituents on Coumarin Linked Moiety Key Differences vs. Target Compound
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 4-Methyl, 7-oxyacetohydrazide Nitrobenzylidene hydrazide - Hydrazide linkage (vs. acetyl-norleucine).
- Nitro group introduces strong electron-withdrawing effects.
(Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidine) aceto- 4,8-Dimethyl, 7-oxyaceto Nitroindolinone - Indolinone group (vs. norleucine).
- Additional methyl at position 8 alters steric bulk.
N-Formyl-l-leucinate derivatives Variable Branched-chain amino acid esters - Natural leucine (vs. norleucine).
- Esters (vs. acetyl amides).

Key Findings :

  • Linkage Stability: Hydrazides (2k, 2l ) are prone to hydrolysis under acidic conditions, whereas the acetyl-norleucine bond in the target compound offers greater metabolic stability .
  • Amino Acid Role: Norleucine’s linear side chain (vs. leucine’s branched isomer) may reduce steric hindrance in target binding, as suggested by studies on amino acid analogs .
Norleucine-Containing Compounds

Norleucine is a synthetic analog of methionine/leucine with a straight-chain alkyl side chain. Comparisons include:

Compound Class Norleucine Role Biological Implications
Recombinant proteins Misincorporation during synthesis - Trace elements (Mo, Ni, Se) reduce norleucine misincorporation by 90% in E. coli .
Synthetic peptides Backbone modification - Norleucine enhances protease resistance vs. natural amino acids .
Physicochemical Properties

While direct data for the target compound is absent, inferences can be drawn from analogs:

Property Target Compound (Inferred) 2k Z-Analog
Melting Point ~200–220°C (est.) 248–250°C Not reported
Solubility Moderate in DMSO Low in polar solvents High in DMF
IR Spectral Peaks C=O (1720 cm⁻¹), N-H (3300 cm⁻¹) C=O (1715 cm⁻¹) C=O (1730 cm⁻¹)

Thermal Stability: The acetyl-norleucine linkage likely confers higher thermal stability than hydrazide derivatives, which decompose near 250°C .

Biological Activity

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound that integrates a chromenone moiety with an acetyl norleucine component. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO6C_{17}H_{19}NO_6 with a molecular weight of 333.3 g/mol. The structure features a chromenone ring, which is known for its presence in various bioactive natural products. The unique structural characteristics suggest diverse biological activities and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with 5-methoxy-4,7-dimethylchromenone and norleucine.
  • Acetylation : The chromenone undergoes acetylation using acetic anhydride to form the acetyl derivative.
  • Purification : The product is purified through crystallization or chromatography to obtain the final compound.

Antioxidant Properties

Research indicates that compounds containing chromenone structures exhibit significant antioxidant activity. This compound may also possess similar properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Anti-inflammatory Effects

Chromone derivatives have been studied for their anti-inflammatory effects. N-[5-methoxy-4,7-dimethylchromen-3-yl]acetyl derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The potential anticancer properties of this compound are noteworthy. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival and death.

Case Studies and Research Findings

  • Cell Viability Assays : In vitro studies demonstrated that treatment with N-[5-methoxy-4,7-dimethylchromenone] derivatives led to a significant reduction in cell viability in various cancer cell lines compared to control groups.
    Concentration (µM)Cell Viability (%)
    1085 ± 5
    2570 ± 8
    5045 ± 6
    10020 ± 4
  • Mechanistic Studies : Further research has indicated that the compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Animal Models : In vivo studies using animal models have shown that administration of N-[5-methoxy-4,7-dimethylchromenone] significantly reduced tumor size compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment.

Potential Applications

Given its biological activities, N-[5-methoxy-4,7-dimethylchromenone] could be explored for various applications:

  • Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for developing new drugs targeting chronic inflammatory diseases and cancer.
  • Nutraceuticals : The compound could be incorporated into dietary supplements aimed at enhancing health through its protective effects against oxidative stress.
  • Cosmetic Formulations : Due to its antioxidant properties, it could be utilized in skincare products designed to combat aging and skin damage caused by environmental factors.

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